molecular formula C14H28ClN3O2 B15360022 Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate hydrochloride

Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B15360022
M. Wt: 305.84 g/mol
InChI Key: QHNCDWJDHGWZGI-YDALLXLXSA-N
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Description

Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride is an organic compound with significant relevance in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride typically involves multiple steps, beginning with the preparation of key intermediates. Common synthetic routes include:

  • Step 1: Protection of the amino group in 4-amino-1-piperidine using a suitable protecting group.

  • Step 2: Formation of the pyrrolidine ring by cyclization of an appropriate precursor.

  • Step 3: Introduction of the tert-butyl ester group through esterification.

  • Step 4: Deprotection of the amino group to obtain the target compound.

Industrial Production Methods

While laboratory-scale synthesis is well-documented, industrial production requires optimization for scalability, cost-efficiency, and safety. Typical industrial methods might involve:

  • Large-scale batch reactors for each synthetic step.

  • Use of continuous flow reactors for improved yield and efficiency.

  • Implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride can undergo various chemical reactions, including:

  • Oxidation: To form N-oxides or other oxygenated derivatives.

  • Reduction: Typically of the ester group to form corresponding alcohols.

  • Substitution: Nucleophilic substitution reactions on the piperidine or pyrrolidine rings.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Conditions: Often conducted in the presence of a base like potassium carbonate (K2CO3) or in an aprotic solvent such as dimethylformamide (DMF).

Major Products

The major products from these reactions often include:

  • Piperidine or pyrrolidine derivatives with varied functional groups.

  • Hydrolyzed products forming primary amines or carboxylic acids.

Scientific Research Applications

Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride is extensively studied for its:

  • Chemistry: As a building block in organic synthesis.

  • Biology: As a potential modulator of biological pathways, particularly those involving the central nervous system.

  • Medicine: As a candidate for drug development, particularly for conditions requiring modulation of neurotransmitter activity.

  • Industry: In the development of novel materials or catalysts.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors or enzymes. The detailed mechanism might involve:

  • Binding to receptor sites leading to modulation of signal transduction pathways.

  • Inhibition or activation of enzymes involved in neurotransmitter synthesis or degradation.

Comparison with Similar Compounds

Comparison

Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride stands out due to its unique combination of a tert-butyl ester and amino-piperidyl-pyrrolidine scaffold, offering distinct steric and electronic properties.

List of Similar Compounds

  • Tert-butyl (3R)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride

  • N-Boc-piperidine

  • Pyrrolidine-2-carboxylic acid derivatives

Properties

Molecular Formula

C14H28ClN3O2

Molecular Weight

305.84 g/mol

IUPAC Name

tert-butyl (3S)-3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H27N3O2.ClH/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-7-4-11(15)5-8-16;/h11-12H,4-10,15H2,1-3H3;1H/t12-;/m0./s1

InChI Key

QHNCDWJDHGWZGI-YDALLXLXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCC(CC2)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCC(CC2)N.Cl

Origin of Product

United States

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